molecular formula C20H17N3O3S B2442275 2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(4-ethoxyphenyl)acetamide CAS No. 848729-90-8

2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(4-ethoxyphenyl)acetamide

Cat. No.: B2442275
CAS No.: 848729-90-8
M. Wt: 379.43
InChI Key: PLVJDULHPYAXBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(4-ethoxyphenyl)acetamide is a complex organic compound that belongs to the class of benzofuro[3,2-d]pyrimidine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a benzofuro[3,2-d]pyrimidine core and an ethoxyphenylacetamide moiety, makes it a subject of interest for researchers exploring new therapeutic agents.

Preparation Methods

The synthesis of 2-(1benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(4-ethoxyphenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzofuro[3,2-d]pyrimidine Core: This step involves the annulation reaction of aurone-derived α,β-unsaturated imines with activated terminal alkynes, mediated by triethylamine.

    Introduction of the Sulfanyl Group: The next step involves the introduction of the sulfanyl group at the 4-position of the benzofuro[3,2-d]pyrimidine core. This can be achieved through nucleophilic substitution reactions using appropriate thiol reagents.

    Attachment of the Ethoxyphenylacetamide Moiety: The final step involves the coupling of the ethoxyphenylacetamide moiety to the sulfanyl-substituted benzofuro[3,2-d]pyrimidine core. This can be done using standard amide coupling reactions, such as those involving carbodiimide reagents.

Industrial production methods for this compound would likely involve optimization of these synthetic steps to improve yield and scalability.

Chemical Reactions Analysis

2-(1benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(4-ethoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The ethoxy group can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., Pd/C and hydrogen gas), and nucleophiles (e.g., alkyl or aryl halides). Major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of the original compound.

Scientific Research Applications

2-(1benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(4-ethoxyphenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structure and biological activities.

    Biological Research: Researchers explore its effects on various biological pathways and its potential as a lead compound for drug development.

    Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(4-ethoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The benzofuro[3,2-d]pyrimidine core may interact with enzymes or receptors involved in critical biological processes, leading to modulation of these pathways. The exact molecular targets and pathways involved would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar compounds to 2-(1benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(4-ethoxyphenyl)acetamide include other benzofuro[3,2-d]pyrimidine derivatives and benzofuran compounds. These compounds share structural similarities but may differ in their biological activities and chemical properties. For example:

The uniqueness of 2-(1benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(4-ethoxyphenyl)acetamide lies in its specific combination of the benzofuro[3,2-d]pyrimidine core with the ethoxyphenylacetamide moiety, which may confer distinct biological activities and chemical properties.

Biological Activity

2-(benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(4-ethoxyphenyl)acetamide is a synthetic compound belonging to the class of benzofuro[3,2-d]pyrimidine derivatives. This compound has garnered interest due to its potential biological activities, particularly in medicinal chemistry. The unique structural features of this compound may confer distinct pharmacological properties, making it a candidate for further investigation in various therapeutic areas.

Chemical Structure and Properties

The chemical structure of 2-(benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(4-ethoxyphenyl)acetamide includes a benzofuro[3,2-d]pyrimidine core linked to an ethoxyphenylacetamide moiety. This combination may influence its interaction with biological targets.

Property Value
IUPAC Name 2-(benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(4-ethoxyphenyl)acetamide
Molecular Formula C18H19N3O2S
Molecular Weight 351.38 g/mol
InChI Key INPWFAUFFUSKHY-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The benzofuro[3,2-d]pyrimidine core is known for its ability to modulate various biological pathways, potentially leading to inhibition or activation of specific cellular processes.

Proposed Mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.
  • Receptor Interaction : It could act as a ligand for various receptors, influencing signaling pathways.

Biological Activity

Research on similar benzofuro[3,2-d]pyrimidine derivatives has indicated a range of biological activities, including:

  • Antitumor Activity : Compounds with similar structures have shown promising results in inhibiting cancer cell proliferation in vitro. For instance, studies have demonstrated that certain derivatives exhibit significant cytotoxic effects against various cancer cell lines such as A549 (lung cancer) and HCC827 .
  • Antimicrobial Activity : Some studies suggest that related compounds possess antibacterial properties against Gram-positive and Gram-negative bacteria .

Case Studies

  • Antitumor Evaluation : A study evaluated the antitumor activity of related compounds using MTS assays on human lung cancer cell lines. The results indicated that certain derivatives significantly reduced cell viability with IC50 values ranging from 6.26 μM to 20.46 μM .
  • Antimicrobial Testing : Another research focused on the antimicrobial efficacy of benzofuro derivatives against Escherichia coli and Staphylococcus aureus, showing promising antibacterial activity comparable to standard antibiotics .

Comparative Analysis

To better understand the biological activity of 2-(benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(4-ethoxyphenyl)acetamide, it is useful to compare it with similar compounds:

Compound Biological Activity
2-(benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-cyclohexylacetamideAntitumor and antimicrobial activities
1-aryl-2-thienyl-benzofuro derivativesAntitumor activity with varied efficacy
4-(substituted phenyl) benzimidazole derivativesAnthelmintic and anticancer properties

Properties

IUPAC Name

2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(4-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O3S/c1-2-25-14-9-7-13(8-10-14)23-17(24)11-27-20-19-18(21-12-22-20)15-5-3-4-6-16(15)26-19/h3-10,12H,2,11H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLVJDULHPYAXBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=C2OC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.